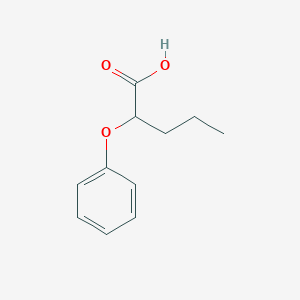

2-Phenoxyvaleric acid

Beschreibung

2-Phenoxyvaleric acid (C11H14O3) is a carboxylic acid derivative featuring a phenoxy group (-O-C6H5) attached to the second carbon of a valeric acid backbone. Its synthesis likely involves coupling phenols with valeric acid precursors under catalytic conditions, akin to methods used for phenoxy-substituted heterocycles .

Eigenschaften

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

2-phenoxypentanoic acid |

InChI |

InChI=1S/C11H14O3/c1-2-6-10(11(12)13)14-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) |

InChI-Schlüssel |

XYOHPPZTSDDKFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C(=O)O)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Key Limitations in Available Data

The search results exclusively detail:

-

5-Phenylvaleric acid reactions (oxidation, reduction, substitution) involving its phenyl-substituted valeric acid structure

-

Microbial metabolites like phenyl-γ-valerolactones derived from flavan-3-ol catabolism

-

Synthetic routes for cyclic ketones (e.g., 1-benzosuberone) using 5-phenylpentanoic acid

No studies explicitly address 2-phenoxyvaleric acid or its reactivity.

Suggested Research Directions

To investigate 2-phenoxyvaleric acid’s chemistry, consider these strategies:

2.1. Analogous Reaction Pathways

While direct data is absent, analogous reactions for phenoxy-substituted carboxylic acids might include:

| Reaction Type | Potential Reagents/Conditions | Expected Products |

|---|---|---|

| Esterification | Methanol/H<sub>2</sub>SO<sub>4</sub> catalyst | Methyl 2-phenoxyvalerate |

| Amidation | Thionyl chloride + ammonia | 2-Phenoxyvaleramide |

| Decarboxylation | Pyrolysis at 200–300°C | Phenoxybutane + CO<sub>2</sub> |

Note: These are hypothetical and require experimental validation.

2.2. Computational Modeling

Molecular dynamics simulations (as used for 5-phenylpentanoic acid derivatives) could predict:

-

Binding affinities with enzymes (e.g., cytochrome P450)

-

Degradation pathways under oxidative conditions

Critical Data Gaps

The absence of experimental or theoretical studies on 2-phenoxyvaleric acid highlights the need for:

-

Synthetic studies to explore its reactivity with common electrophiles/nucleophiles.

-

Spectroscopic characterization (NMR, IR, MS) to establish baseline properties.

-

Thermodynamic analyses (e.g., DSC, TGA) to assess stability under varying conditions.

Recommendations for Reliable Sources

To obtain authoritative data, consult:

-

SciFinder or Reaxys for reaction databases

-

ACS Publications or RSC Journals for recent synthetic methodologies

-

Patent databases (e.g., USPTO, Espacenet) for industrial applications

This compound’s chemistry remains unexplored in the provided literature, emphasizing the necessity for targeted experimental research to elucidate its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-phenoxyvaleric acid with key analogs based on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Fluorinated analogs like 2-fluorooctanoic acid exhibit higher environmental persistence and toxicity, limiting their industrial use despite superior surfactant properties .

Synthetic Routes: 2-Phenoxyvaleric acid likely employs nucleophilic substitution or coupling reactions, similar to 2-phenyloxazole-5-carboxylic acid synthesis (e.g., copper iodide catalysis, inert atmosphere) . In contrast, fluorinated acids require specialized fluorination steps, such as electrochemical methods or halogen exchange, increasing production complexity .

Safety and Handling: Phenoxy-substituted acids generally pose moderate hazards (e.g., skin/eye irritation), while fluorinated derivatives demand stringent environmental controls due to bioaccumulation risks .

Q & A

Q. Table 1. Key Analytical Parameters for 2-Phenoxyvaleric Acid

| Parameter | Method | Optimal Range | Reference |

|---|---|---|---|

| Purity | HPLC | ≥98% | |

| Structural Confirmation | ¹H NMR | δ 1.2–1.6 (m, CH₂) | |

| Degradation Products | GC-MS | Quantify at 25°C |

Q. Table 2. Common Covariates in Bioactivity Studies

| Covariate | Impact on Data | Adjustment Method |

|---|---|---|

| Solvent Polarity | Alters compound solubility | Include as fixed effect |

| Cell Line Variability | Affects metabolic uptake | Random-effects model |

| pH | Modifies ionization state | Stratified analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.